Biliverdin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

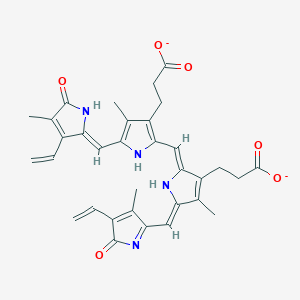

Biliverdin is a green tetrapyrrolic bile pigment that is produced through the degradation of heme. It is an intermediate metabolite in the catabolic pathway of heme, which is primarily found in the bodies of vertebrates. When red blood cells break down, hemoglobin is released and subsequently catabolized into globulin and heme. Heme oxygenase catalyzes the cleavage of heme at the α-methene bridge, resulting in the formation of this compound IXα . This compound is then reduced to bilirubin by the enzyme this compound reductase . This compound plays a significant role in various biological processes, including antioxidant, anti-inflammatory, and immune response inhibitory activities .

Mechanism of Action

Biliverdin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound acts as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the immune response.

Immune Response Inhibition: this compound suppresses the activation of immune cells and reduces inflammation.

The primary molecular targets of this compound include heme oxygenase-1 and this compound reductase . These enzymes play a crucial role in the metabolism of heme and the regulation of oxidative stress and inflammation .

Biochemical Analysis

Biochemical Properties

Biliverdin is mainly produced through the degradation of heme. In vertebrates, dead red blood cells release hemoglobin, which is then catabolized into globulin and heme. A selective cleavage of heme by heme oxygenase (HO) occurs at the α-methane bridge, producing the this compound IXα isomer . This compound is subsequently reduced to bilirubin IXα by this compound reductase .

Cellular Effects

This compound has great potential as a clinical drug due to its antioxidant, anti-inflammatory, and immune response inhibitory activities . It plays a crucial role in the human body’s defense mechanism against oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves the enzymatic hydrolysis of heme by HO. This process exhibits high selectivity and almost only produces this compound IXα .

Temporal Effects in Laboratory Settings

In laboratory settings, the yield of this compound was 132 mg/L when hemin was added to the culture of GS115-HO1 and incubated for 4 hours at 30 °C .

Dosage Effects in Animal Models

The effects of this compound in animal models are yet to be thoroughly studied. It is known that this compound has a significant role in the human body’s defense mechanism against oxidative stress .

Metabolic Pathways

This compound is an intermediate metabolite in heme metabolism. It is produced through the degradation of heme by heme oxygenase, and is subsequently reduced to bilirubin IXα by this compound reductase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be thoroughly studied. It is known that this compound is a crucial component of the human body’s defense mechanism against oxidative stress .

Subcellular Localization

The subcellular localization of this compound is yet to be thoroughly studied. It is known that this compound plays a significant role in the human body’s defense mechanism against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, resulting in the construction of a recombinant strain that expresses active heme oxygenase-1 in the cytoplasm . The optimal conditions for this process include the concentration of the inducer methanol, the induction culture time, the pH of the medium, and the concentration of sorbitol supplied in the medium . The yield of this compound can be significantly improved under these optimized conditions.

Industrial Production Methods: Industrial production of this compound involves the use of recombinant Escherichia coli cells. The codon-optimized gene of this compound reductase from cyanobacterium Synechocystis can be cloned into Escherichia coli BL21 (DE3) cells . The conditions for expressing this compound reductase are optimized, and the resting cells are employed as biocatalysts to biotransform this compound to bilirubin . This method provides a potential alternative process for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Biliverdin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. The most notable reaction is its reduction to bilirubin by this compound reductase . This reaction involves the use of NADPH as the reducing agent .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form different isomers, such as this compound IXα, IXβ, IXγ, and IXδ.

Reduction: The reduction of this compound to bilirubin is catalyzed by this compound reductase in the presence of NADPH.

Hydrolysis: Chemical hydrolysis of this compound can yield various isomers depending on the reaction conditions.

Major Products: The primary product formed from the reduction of this compound is bilirubin . Other products may include different isomers of this compound depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biliverdin has a wide range of scientific research applications in various fields:

Comparison with Similar Compounds

Biliverdin is often compared with other bile pigments, such as bilirubin. While both compounds are products of heme catabolism, they have distinct properties and functions:

Bilirubin: Bilirubin is the reduced form of this compound and is known for its yellow color.

This compound IXα, IXβ, IXγ, and IXδ: These are different isomers of this compound produced through chemical hydrolysis

This compound is unique due to its green color and its role as an intermediate metabolite in heme degradation . Its antioxidant, anti-inflammatory, and immune response inhibitory activities make it a valuable compound for various scientific research applications .

Properties

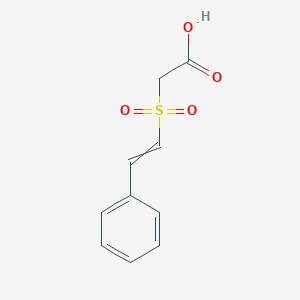

| { "Design of the Synthesis Pathway": "Biliverdin can be synthesized through the oxidation of heme. This can be achieved using various oxidizing agents such as hydrogen peroxide or potassium ferricyanide. The reaction can be carried out under acidic or basic conditions. The choice of oxidizing agent and reaction conditions depends on the desired yield and purity of the product.", "Starting Materials": [ "Heme", "Hydrogen peroxide or potassium ferricyanide", "Acidic or basic solution" ], "Reaction": [ "Heme is dissolved in an acidic or basic solution.", "Hydrogen peroxide or potassium ferricyanide is added to the solution.", "The reaction mixture is stirred for several hours at room temperature or heated to a specific temperature depending on the desired yield and purity of the product.", "The reaction is quenched by adding a reducing agent such as sodium sulfite or sodium dithionite.", "The product is extracted using a suitable organic solvent such as chloroform or ethyl acetate.", "The organic layer is washed with water and dried over anhydrous magnesium sulfate.", "The solvent is evaporated under reduced pressure to obtain crude biliverdin.", "The crude product is purified using column chromatography or recrystallization." ] } | |

| 114-25-0 | |

Molecular Formula |

C33H34N4O6 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41) |

InChI Key |

RCNSAJSGRJSBKK-UHFFFAOYSA-N |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

melting_point |

>300 °C |

| 114-25-0 | |

synonyms |

3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetrametyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid; Biliverdin; Biliverdin IXα; Dehydrobilirubin; NSC 62793; Oocyan; Protobiliverdin IXα; Uteroverdine; α-Biliverdin; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)